Stereochemical Configuration: (+)-cis-CBD is the Only Commercially Available Reference Standard with (1S,6R) cis Geometry Among CBD Stereoisomers
(+)-cis-Cannabidiol is formally defined by its (1S,6R) absolute configuration with a cis relationship between the C3-methyl and C4-aryl substituents on the cyclohexene ring. The natural (−)-trans-CBD adopts the (3R,4R) trans configuration, and the synthetic unnatural (+)-trans-CBD adopts (3S,4S). The (+)-cis isomer is structurally distinguishable from all three other stereoisomers by NMR (distinct coupling constants for the C3–C4 protons in the cis vs. trans geometry) and by HPLC retention time on chiral stationary phases [1]. The IUPAC designation 2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol and the specific InChI Key QHMBSVQNZZTUGM-ROUUACIJSA-N unambiguously identify this stereoisomer .
| Evidence Dimension | Stereochemical configuration (C3–C4 bond geometry and chiral center absolute configuration) |
|---|---|
| Target Compound Data | (+)-cis-CBD: (1S,6R) configuration, cis geometry at C3–C4, (+)-optical rotation, SMILES OC(C=C(C=C1O)CCCCC)=C1[C@@H]2[C@H](C(C)=C)CCC(C)=C2 |
| Comparator Or Baseline | Natural (−)-trans-CBD: (3R,4R) trans geometry, (−)-optical rotation; (+)-trans-CBD: (3S,4S) trans geometry, (+)-optical rotation; (−)-cis-CBD: (1R,6S) cis geometry, (−)-optical rotation |
| Quantified Difference | Unique InChI Key (QHMBSVQNZZTUGM-ROUUACIJSA-N) vs. natural CBD InChI Key (QHMBSVQNZZTUGM-UHFFFAOYSA-N racemic; stereospecific keys differ). Chiral HPLC resolution achievable with polysaccharide-based CSPs. |
| Conditions | Structural identification by 1D/2D NMR (CDCl₃ or DMSO-d₆) and chiral HPLC-MS/MS; purity confirmed ≥98% by GC-MS and HPLC-UV . |
Why This Matters
For forensic toxicology and metabolomics laboratories, the unambiguous identification and quantification of (+)-cis-CBD as a distinct analyte—rather than misassignment as 'CBD'—is essential to avoid false-positive reporting and to correctly interpret cannabinoid metabolic profiles.
- [1] Rao VK, Lewis-Bakker MM, Wasilewski E, Clarke HA, Kotra LP. Stereoisomers of cannabidiols and their pharmacological activities – A potentially novel direction for cannabinoids. Bioorg Med Chem. 2025;117:118019. doi:10.1016/j.bmc.2024.118019 View Source
